molecular formula C16H14FNO3 B5614715 2-(3-fluorophenyl)-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one CAS No. 5975-68-8

2-(3-fluorophenyl)-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B5614715
CAS No.: 5975-68-8
M. Wt: 287.28 g/mol
InChI Key: WCUCRAUNXRUJSI-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one is a synthetic organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of the fluorophenyl and dimethoxy groups in this compound enhances its potential for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 2,3-dimethoxybenzaldehyde.

    Formation of Schiff Base: The 3-fluoroaniline reacts with 2,3-dimethoxybenzaldehyde under acidic conditions to form a Schiff base intermediate.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the isoindolinone core.

    Reduction: The final step involves the reduction of the imine group to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenyl)-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the isoindolinone core or the substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic ring or the isoindolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(3-fluorophenyl)-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound’s structural features make it a potential candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

    Medicine: Isoindolinone derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: The compound can be used in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorophenyl and dimethoxy groups can enhance binding affinity and selectivity, leading to modulation of biological pathways. For example, it may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one
  • 2-(3-bromophenyl)-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one
  • 2-(3-methylphenyl)-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one

Uniqueness

The presence of the fluorophenyl group in 2-(3-fluorophenyl)-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one distinguishes it from other similar compounds. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability, enhancing binding affinity, and improving selectivity for specific targets. This makes the compound a valuable candidate for further research and development in various fields.

Properties

IUPAC Name

2-(3-fluorophenyl)-6,7-dimethoxy-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-20-13-7-6-10-9-18(12-5-3-4-11(17)8-12)16(19)14(10)15(13)21-2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUCRAUNXRUJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CN(C2=O)C3=CC(=CC=C3)F)C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975165
Record name 2-(3-Fluorophenyl)-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5975-68-8
Record name 2-(3-Fluorophenyl)-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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